

# 2,3,4,6-Tetrafluorophenylboronic acid CAS 511295-00-4

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Compound of Interest

2,3,4,6-Tetrafluorophenylboronic
acid

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An In-depth Technical Guide to 2,3,4,6-Tetrafluorophenylboronic Acid

CAS Number: 511295-00-4

This technical guide provides a comprehensive overview of **2,3,4,6-Tetrafluorophenylboronic acid**, a key building block for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, synthesis, applications in organic chemistry, role in medicinal chemistry, and essential safety information.

# **Physicochemical Properties**

**2,3,4,6-Tetrafluorophenylboronic acid** is a fluorinated arylboronic acid, a class of compounds widely used in organic synthesis. The introduction of multiple fluorine atoms to the phenyl ring significantly influences the electronic properties of the molecule, enhancing the Lewis acidity of the boron center.[1] This property makes it a highly reactive and valuable reagent, particularly in cross-coupling reactions.

Table 1: Physicochemical Data for Tetrafluorophenylboronic Acid Isomers



Property	Value	Reference Isomer
CAS Number	511295-00-4	-
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BF <sub>4</sub> O <sub>2</sub>	
Molecular Weight	193.89 g/mol	
Appearance	White to off-white solid	Assumed from related compounds
Melting Point	264-269 °C	2,3,4,5-isomer
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	2,3,5,6-isomer

Note: Specific experimental data for the 2,3,4,6-isomer is limited in publicly available literature; data from closely related isomers is provided for reference.

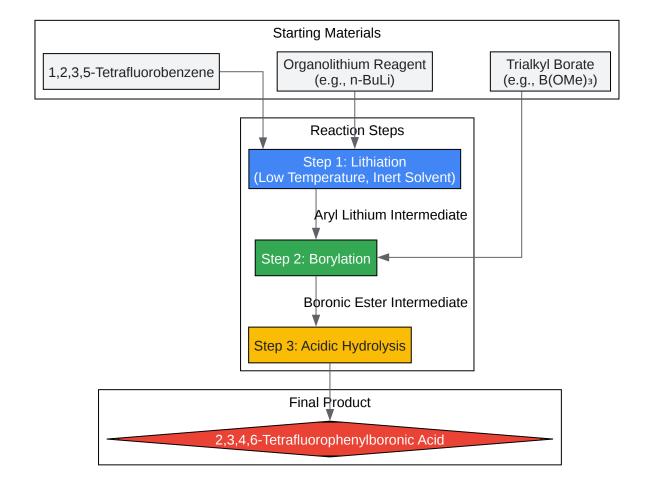
# **Synthesis**

The synthesis of tetrafluorophenylboronic acids typically involves the reaction of a corresponding tetrafluorobenzene derivative with a strong base to form an organometallic intermediate, which is then trapped with a borate ester.

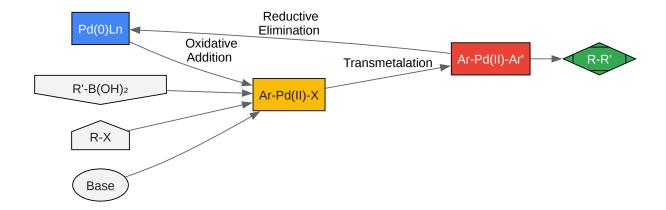
A common synthetic approach involves the following steps:

- Lithiation/Grignard Formation: 1,2,3,5-Tetrafluorobenzene is reacted with an organolithium reagent (e.g., n-butyllithium) or magnesium metal at low temperatures in an inert solvent like THF or diethyl ether to generate the corresponding aryl lithium or Grignard reagent.[2][3]
- Borylation: The resulting organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate.[2][3]
- Hydrolysis: The reaction is quenched with an acidic aqueous solution (e.g., saturated ammonium chloride or dilute HCl) to hydrolyze the boronic ester and yield the final 2,3,4,6-Tetrafluorophenylboronic acid.[2][3]

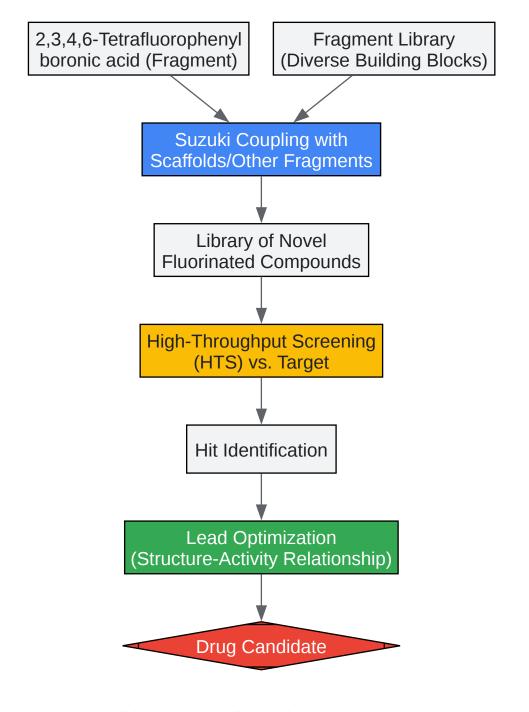












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